molecular formula C14H29NO2 B13895040 Methyl 3-[bis(2-methylpropyl)amino]-2,2-dimethylpropanoate

Methyl 3-[bis(2-methylpropyl)amino]-2,2-dimethylpropanoate

Cat. No.: B13895040
M. Wt: 243.39 g/mol
InChI Key: FDNWGFQPBAECFW-UHFFFAOYSA-N
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Description

Methyl 3-[bis(2-methylpropyl)amino]-2,2-dimethylpropanoate is a chemical compound with a complex structure, characterized by the presence of multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[bis(2-methylpropyl)amino]-2,2-dimethylpropanoate typically involves multistep organic synthesis techniques. One common approach is to start with a suitable precursor, such as a substituted propanoate, and introduce the bis(2-methylpropyl)amino group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dichloromethane or tetrahydrofuran to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[bis(2-methylpropyl)amino]-2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amino groups, using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydride, lithium aluminum hydride, dichloromethane, tetrahydrofuran.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-[bis(2-methylpropyl)amino]-2,2-dimethylpropanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-[bis(2-methylpropyl)amino]-2,2-dimethylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C14H29NO2

Molecular Weight

243.39 g/mol

IUPAC Name

methyl 3-[bis(2-methylpropyl)amino]-2,2-dimethylpropanoate

InChI

InChI=1S/C14H29NO2/c1-11(2)8-15(9-12(3)4)10-14(5,6)13(16)17-7/h11-12H,8-10H2,1-7H3

InChI Key

FDNWGFQPBAECFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)CC(C)(C)C(=O)OC

Origin of Product

United States

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